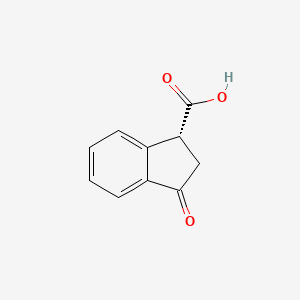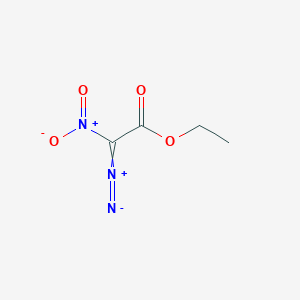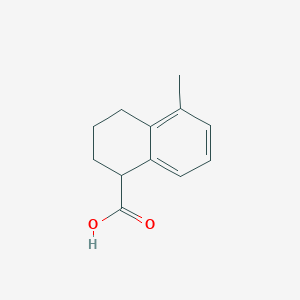
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as MTH-1, is an important organic acid found in nature. It is a versatile and powerful building block for many organic compounds. MTH-1 is a key component in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. MTH-1 is also used as a reagent in the synthesis of many other organic compounds.
科学研究应用
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of many organic compounds. It is also used as a reagent for the synthesis of other organic compounds. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of compounds for use in biotechnology and nanotechnology.
作用机制
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a variety of mechanisms of action. It can act as an acid to catalyze the formation of esters and amides. It can also act as a nucleophile to catalyze the formation of carbon-carbon bonds. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can also act as a reducing agent to reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a number of biochemical and physiological effects. It is known to be a potent inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the synthesis of pro-inflammatory leukotrienes, which are important mediators of inflammation. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several advantages for use in lab experiments. It is a versatile and powerful building block for many organic compounds. It is also relatively inexpensive and easy to obtain. However, 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is also quite toxic and should be handled with caution.
未来方向
The potential applications of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are still being explored. Some of the most promising areas of research include the development of new synthetic methods for the synthesis of organic compounds, the development of new pharmaceuticals and agrochemicals, and the use of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in biotechnology and nanotechnology. In addition, further research is needed to better understand the biochemical and physiological effects of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its potential therapeutic applications.
合成方法
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized using a variety of synthetic methods. The most common method is the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde with methylmagnesium bromide in THF. The reaction is carried out at room temperature and yields 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in high yields. The reaction can also be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
属性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2,4,6,11H,3,5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWDDUMWDXSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B6617042.png)
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
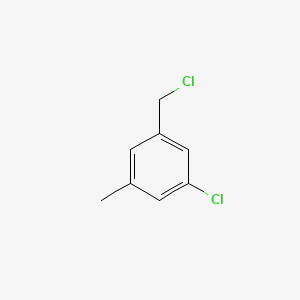
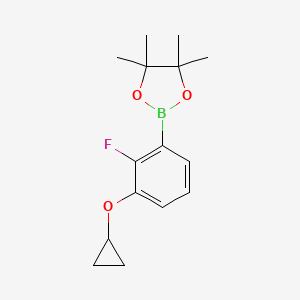
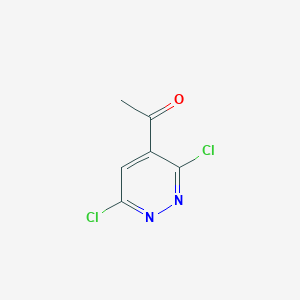
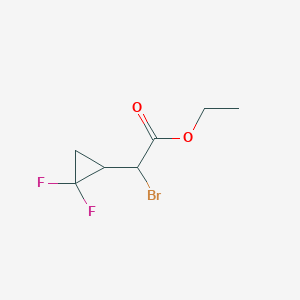
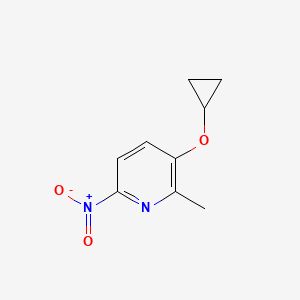
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
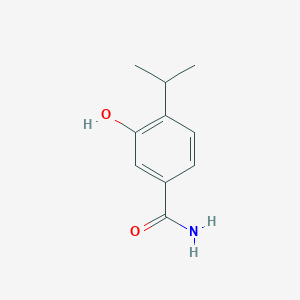
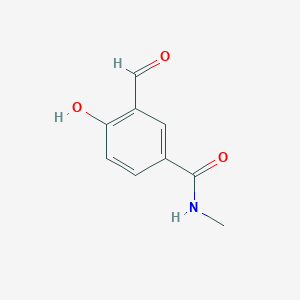
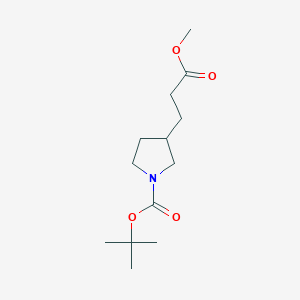
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
